molecular formula C6H15NO2Si B14705893 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane CAS No. 14880-50-3

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane

Cat. No.: B14705893
CAS No.: 14880-50-3
M. Wt: 161.27 g/mol
InChI Key: FIEZGKJURXRKTH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is a silicon-containing heterocyclic compound It is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of aminoalkylethoxysilanes with chlormethylthiophene derivatives. The reaction conditions often include the use of triethanolamine to facilitate the formation of the desired silatrane derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlormethylthiophene: Used in substitution reactions.

    Triethanolamine: Facilitates the formation of silatrane derivatives.

    Phenyl- and Diphenylphosphines: Used in addition reactions under UV irradiation.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane involves its ability to form stable complexes with various reagents. The silicon atom within the ring structure plays a crucial role in facilitating these interactions. The compound’s reactivity is influenced by the presence of oxygen and nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is unique due to its specific ring structure that includes silicon, oxygen, and nitrogen atoms. This combination of elements within a single ring imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

14880-50-3

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

IUPAC Name

2,2-dimethyl-1,3,6,2-dioxazasilocane

InChI

InChI=1S/C6H15NO2Si/c1-10(2)8-5-3-7-4-6-9-10/h7H,3-6H2,1-2H3

InChI Key

FIEZGKJURXRKTH-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OCCNCCO1)C

Origin of Product

United States

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